1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
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Description
Molecular Structure Analysis
The molecular structure of 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one consists of a triazole ring fused to an acetophenone moiety. The triazole ring imparts rigidity and contributes to its unique properties. The compound’s 3D structure can be visualized using software tools .
Scientific Research Applications
Synthesis and Chemical Characterization
The compound has been used as a precursor molecule in various chemical reactions to synthesize new compounds. For instance, its reaction with hydroxylamine hydrochloride led to the formation of a new heterocycle, which was characterized using nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023).
In another example, the compound was reacted with 2-naphthaldehyde in ethanolic sodium hydroxide to yield a new product. This product's structure was also established using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).
Applications in Drug Development
- A derivative of this compound was synthesized and evaluated for antiviral activity against COVID-19. This involved a structure-aided in silico virtual screening to identify its inhibitory action on the main coronavirus protease, a key factor in the virus's propagation (Rashdan et al., 2021).
Material Science and Corrosion Inhibition
- A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was synthesized and characterized as a new corrosion inhibitor for mild steel in a corrosive environment. It demonstrated high inhibition efficiency, which was studied using various spectroscopy techniques and scanning electron microscopy (Jawad et al., 2020).
Biological Activities and Pharmaceutical Potential
The compound's derivatives have been explored for their chemotherapeutic value, particularly as antibiotics, antimicrobials, and antifungals. Novel substituted triazole phenylmethanones synthesized from it have shown potential for these applications (Sonawane & Sagare, 2023).
Another study synthesized a series of derivatives, exploring their potential as anti-microbial, anti-oxidant, and anti-cancer agents. These compounds displayed a broad spectrum of anti-microbial and anti-oxidant activities, with some exhibiting moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).
Properties
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)15-9(2)12(10(3)16)13-14-15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNCZWHUBOFGPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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